molecular formula C23H18O7S B11418829 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate

Cat. No.: B11418829
M. Wt: 438.5 g/mol
InChI Key: ZQMJEOIQTYBSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methoxyphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenylacetic acid with 2-methoxyphenol in the presence of a dehydrating agent to form an ester linkage. This is followed by cyclization with a suitable thiol reagent to form the benzoxathiol ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbonyl group can produce benzoxathiol alcohols .

Scientific Research Applications

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is unique due to its combination of a benzoxathiol core with methoxyphenyl and methoxyphenoxy substituents.

Properties

Molecular Formula

C23H18O7S

Molecular Weight

438.5 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C23H18O7S/c1-26-15-7-5-6-14(10-15)17-11-16(12-20-22(17)30-23(25)31-20)29-21(24)13-28-19-9-4-3-8-18(19)27-2/h3-12H,13H2,1-2H3

InChI Key

ZQMJEOIQTYBSJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4OC)SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.